
potential off-target effects of CBP/p300-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CBP/p300-IN-5

Cat. No.: B1666934 Get Quote

Technical Support Center: CBP/p300-IN-5
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using CBP/p300-IN-5
in their experiments. The information is presented in a question-and-answer format to directly

address specific issues.

Disclaimer: Publicly available, comprehensive off-target screening data for CBP/p300-IN-5 is

limited. The information provided here is based on the known on-target activity of CBP/p300-
IN-5 and the general selectivity profiles of other CBP/p300 histone acetyltransferase (HAT)

inhibitors. Researchers should exercise caution and are encouraged to perform their own

selectivity profiling for their specific experimental systems.

Summary of On-Target Activity
CBP/p300-IN-5 is a potent inhibitor of the histone acetyltransferase activity of both CREB-

binding protein (CBP) and its paralog p300.

Target IC50

Cell-Based
Assay
(H3K27Ac
Inhibition in
PC-3 cells)

Cell
Proliferation
(LNCaP-FGC
cells)

Reference

p300/CBP 18.8 nM 4.6 nM 14.8 nM [1][2]
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FAQs: Potential Off-Target Effects and Experimental
Considerations
Q1: What are the likely off-targets for a CBP/p300 HAT inhibitor like CBP/p300-IN-5?

A1: While specific data for CBP/p300-IN-5 is unavailable, inhibitors of this class are generally

designed to be competitive with acetyl-CoA. Potential off-targets could include other acetyl-CoA

dependent enzymes. However, well-characterized inhibitors like A-485 have shown high

selectivity for CBP/p300 over other histone acetyltransferases (HATs).[3][4] Due to the high

homology in the HAT domain of CBP and p300, achieving selectivity between these two

paralogs is a significant challenge for small molecule inhibitors.[5][6]

Q2: I am observing a phenotype that is not consistent with the known functions of CBP/p300.

Could this be an off-target effect?

A2: It is possible. Unexplained phenotypes should be investigated to rule out off-target effects.

Consider the following:

Dose-response relationship: Does the unexpected phenotype track with the on-target IC50 of

the inhibitor? Off-target effects may occur at higher concentrations.

Use of a negative control: A structurally similar but inactive analog of the inhibitor, if

available, can be a valuable tool to differentiate on-target from off-target effects.

Orthogonal approaches: Use a different CBP/p300 inhibitor with a distinct chemical scaffold

to see if the phenotype is recapitulated. Additionally, genetic knockdown or knockout of CBP

and/or p300 using siRNA, shRNA, or CRISPR/Cas9 can help validate that the observed

phenotype is due to inhibition of the intended targets.

Q3: How can I experimentally assess the potential off-target effects of CBP/p300-IN-5 in my

model system?

A3: A tiered approach is recommended. Start with targeted validation and expand to broader

screening if necessary. A general workflow is outlined below.
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Workflow for Investigating Off-Target Effects.

Q4: Are there any known safety liabilities associated with CBP/p300 inhibition?

A4: Dose-limiting toxicities have been observed with dual CBP/p300 bromodomain inhibitors.[7]

While CBP/p300-IN-5 targets the HAT domain, researchers should be mindful of potential on-

target toxicities due to the critical role of CBP/p300 in normal cellular function. For instance,

homozygous deletion of either CBP or p300 is embryonically lethal in mice.
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Issue Possible Cause Recommended Action

No effect observed at expected

concentrations

- Compound instability: The

compound may have

degraded. - Poor cell

permeability: The compound

may not be entering the cells

effectively in your specific cell

line. - Experimental conditions:

Suboptimal assay conditions.

- Prepare fresh stock solutions

of the inhibitor. - Verify cellular

uptake, if possible. - Titrate the

inhibitor over a broader

concentration range. - Confirm

the activity of your CBP/p300-

IN-5 lot in a validated cellular

assay, such as monitoring

H3K27 acetylation by Western

blot or immunofluorescence.

High background in assays

- Non-specific binding: The

inhibitor may be binding to

other cellular components at

high concentrations. - Assay

interference: The compound

may interfere with the assay

technology (e.g.,

fluorescence).

- Lower the concentration of

the inhibitor. - Run appropriate

vehicle controls. - Test for

assay interference by running

the assay in a cell-free system

with and without the

compound.

Inconsistent results between

experiments

- Variability in cell culture: Cell

passage number, density, and

growth phase can influence

the response to inhibitors. -

Inconsistent compound

preparation: Differences in

solvent or final concentration.

- Standardize cell culture

conditions. - Prepare fresh

dilutions of the inhibitor from a

concentrated stock for each

experiment. - Include positive

and negative controls in every

experiment.

Key Signaling Pathways Involving CBP/p300
CBP and p300 are crucial transcriptional co-activators involved in numerous signaling

pathways. Understanding these pathways can help in designing experiments and interpreting

results.
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Simplified CBP/p300 Signaling Pathway.

Experimental Protocols
Protocol 1: Western Blot for H3K27 Acetylation

Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat

cells with a dose-response of CBP/p300-IN-5 or vehicle control for the desired time (e.g., 2-

24 hours).
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Histone Extraction:

Wash cells with ice-cold PBS.

Lyse cells in a suitable lysis buffer containing protease and deacetylase inhibitors.

Acid extract histones using 0.2 M HCl overnight at 4°C.

Centrifuge to pellet debris and precipitate histones from the supernatant with

trichloroacetic acid.

Wash the histone pellet with acetone and resuspend in water.

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of histone extracts on an SDS-PAGE gel.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against acetyl-H3K27 overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Normalize the signal to a total histone H3 antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1666934?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CBP/p300-IN-5 | Epigenetic Reader Domain | TargetMol [targetmol.com]

2. medchemexpress.com [medchemexpress.com]

3. Small molecule-mediated CBP/p300 histone acetyltransferase inhibition mobilizes
leukocytes from the bone marrow via the endocrine stress response - PMC
[pmc.ncbi.nlm.nih.gov]

4. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -
PMC [pmc.ncbi.nlm.nih.gov]

5. Development of p300-targeting degraders with enhanced selectivity and onset of
degradation - PMC [pmc.ncbi.nlm.nih.gov]

6. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive
Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

7. astx.com [astx.com]

To cite this document: BenchChem. [potential off-target effects of CBP/p300-IN-5].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666934#potential-off-target-effects-of-cbp-p300-in-
5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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